molecular formula C5H6N2 B3423128 4-Aminopyridine-d6 CAS No. 286367-79-1

4-Aminopyridine-d6

Cat. No.: B3423128
CAS No.: 286367-79-1
M. Wt: 94.11 g/mol
InChI Key: NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Description

4-Aminopyridine-d6 is a deuterated form of 4-aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties. The molecular formula of this compound is C5D6N2, and it has a molecular weight of 100.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyridine-d6 typically involves the deuteration of 4-aminopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. This process can be carried out under various conditions, including the use of deuterated solvents and catalysts to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity. The use of deuterated solvents and catalysts is crucial in these methods to ensure efficient hydrogen-deuterium exchange .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-nitropyridine-d6, while reduction can regenerate this compound from its nitro derivative .

Scientific Research Applications

4-Aminopyridine-d6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The primary mechanism of action of 4-Aminopyridine-d6 involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potential duration and enhances neurotransmitter release, leading to improved neuronal signaling. The molecular targets include the potassium channels, and the pathways involved are related to neural transmission and synaptic function .

Comparison with Similar Compounds

4-Aminopyridine-d6 can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its isotopic labeling, which makes it particularly useful in detailed mechanistic studies and advanced research applications .

Properties

IUPAC Name

pyridin-4-amine
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InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
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InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
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Molecular Weight

94.11 g/mol
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Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
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Boiling Point

273°C, 273 °C, 524.3 °F
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Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
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Density

1.2607
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Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
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Mechanism of Action

In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page.
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Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS No.

504-24-5, 29212-32-6, 916979-36-7
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Melting Point

157-161°C, 159.0 °C, 604.4 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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